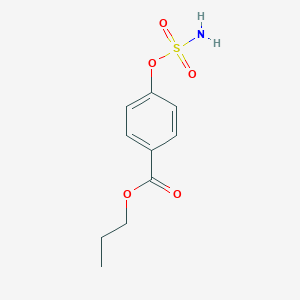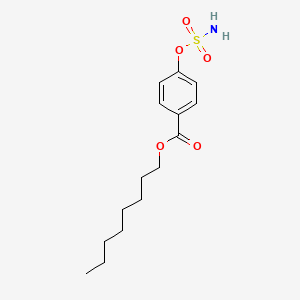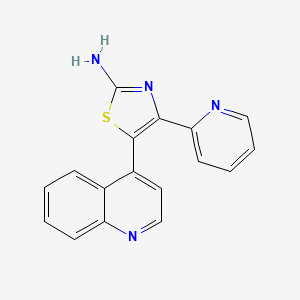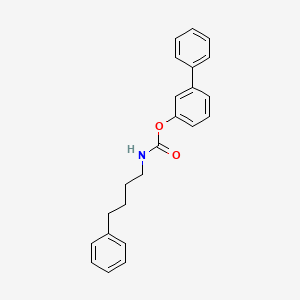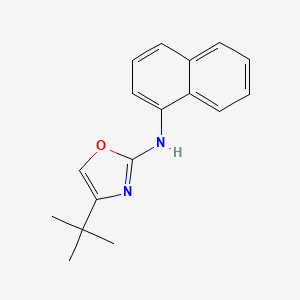![molecular formula C17H15NO2S B10844477 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one](/img/structure/B10844477.png)
4-Thiomorpholin-4-yl-benzo[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which combines a benzene ring with a chromenone scaffold. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one typically involves the condensation of thiomorpholine with benzo[g]chromen-2-one under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Common methods involve heating the reactants in the presence of a base to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted chromenones .
Scientific Research Applications
4-Thiomorpholin-4-yl-benzo[g]chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: A structurally related compound with similar biological activities.
Benzo[g]chromen-2-one: Shares the chromenone scaffold but lacks the thiomorpholine group.
Thiomorpholine derivatives: Compounds with the thiomorpholine group but different core structures.
Uniqueness: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is unique due to the combination of the thiomorpholine group with the chromenone scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-thiomorpholin-4-ylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C17H15NO2S/c19-17-11-15(18-5-7-21-8-6-18)14-9-12-3-1-2-4-13(12)10-16(14)20-17/h1-4,9-11H,5-8H2 |
InChI Key |
UYBNTAODFKOXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




